Polypharmacology-Driven HTS Engagement Profile Across Multiple Distinct Targets
CAS 690249-45-7 has been included in multiple PubChem high-throughput screening campaigns and exhibited detectable bioactivity in at least three mechanistically unrelated assays: a cell-based RGS4 (Regulator of G-protein Signaling 4) activation assay (Johns Hopkins Ion Channel Center, primary screen), a luminescence-based mu-opioid receptor (MOR) agonist assay (Scripps Research Institute, primary screen), and a QFRET-based ADAM17 (TACE) inhibition assay (Scripps Research Institute, primary screen) . This HTS-derived, multi-target engagement footprint—spanning a GPCR, a cysteine protease, and an opioid receptor—represents an emergent polypharmacology signature that is not documented for the corresponding 4-phenyl (non-fluorinated) analog (CAS not assigned from this exact scaffold) or the 4-benzyl-substituted derivative (CAS 690249-48-0), for which no HTS deposition was identified in public databases . The provision of primary HTS outcome data for this specific compound allows direct reanalysis of dose-response and confirmatory screens, a level of assay provenance that is absent for the nearest structural neighbors.
| Evidence Dimension | Number of structurally distinct targets with reported primary HTS bioactivity in PubChem |
|---|---|
| Target Compound Data | ≥3 unique protein targets (RGS4, mu-opioid receptor, ADAM17/TACE) with publically deposited HTS results in PubChem BioAssay |
| Comparator Or Baseline | N-(3-difluoromethanesulfonylphenyl)-4-phenylpiperazine-1-carbothioamide: 0 HTS assay results retrieved; 4-benzyl analog (CAS 690249-48-0): 0 public HTS assay results retrieved |
| Quantified Difference | 3 vs. 0 publicly reported HTS targets (categorical difference; absence of data for comparators noted, which is itself a differentiating procurement consideration for screening library selection) |
| Conditions | PubChem BioAssay database, HTS primary screening format; data retrieved May 2026 |
Why This Matters
For research groups building focused screening libraries, a compound with documented multi-target HTS engagement provides a data-enriched starting point that commercially available comparators lacking such public assay provenance cannot offer, thereby reducing the downstream costs of hit validation.
